1-Ethynylcyclohexyl propionate 1-Ethynylcyclohexyl propionate
Brand Name: Vulcanchem
CAS No.: 5445-76-1
VCID: VC18425190
InChI: InChI=1S/C11H16O2/c1-3-10(12)13-11(4-2)8-6-5-7-9-11/h2H,3,5-9H2,1H3
SMILES:
Molecular Formula: C11H16O2
Molecular Weight: 180.24 g/mol

1-Ethynylcyclohexyl propionate

CAS No.: 5445-76-1

Cat. No.: VC18425190

Molecular Formula: C11H16O2

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

1-Ethynylcyclohexyl propionate - 5445-76-1

Specification

CAS No. 5445-76-1
Molecular Formula C11H16O2
Molecular Weight 180.24 g/mol
IUPAC Name (1-ethynylcyclohexyl) propanoate
Standard InChI InChI=1S/C11H16O2/c1-3-10(12)13-11(4-2)8-6-5-7-9-11/h2H,3,5-9H2,1H3
Standard InChI Key TWHCDUFZKOKIMI-UHFFFAOYSA-N
Canonical SMILES CCC(=O)OC1(CCCCC1)C#C

Introduction

Chemical Structure and Nomenclature

1-Ethynylcyclohexyl propionate belongs to the class of cyclohexanol esters, where the hydroxyl group of cyclohexanol is replaced by a propionate moiety, and an ethynyl (-C≡CH) group is attached to the cyclohexane ring. The IUPAC name is derived from the parent cyclohexanol structure, with "1-ethynyl" indicating the position of the ethynyl substituent and "propionate" denoting the ester group . The compound’s exact mass is 180.115 g/mol, and its LogP value of 2.2757 suggests moderate lipophilicity, which influences its solubility and reactivity in nonpolar solvents .

The structural configuration imparts stability to the molecule, as the cyclohexane ring adopts a chair conformation, minimizing steric strain. The ethynyl group introduces sp-hybridized carbon atoms, enhancing the compound’s ability to participate in click chemistry reactions, such as Huisgen cycloadditions .

Synthesis and Manufacturing

Historical Synthesis Routes

Early synthetic routes for 1-ethynylcyclohexyl propionate were reported by Hoefle and Steglich in 1972, involving the esterification of 1-ethynylcyclohexanol with propionic anhydride under acidic conditions . This method yielded the propionate ester with high purity, as confirmed by nuclear magnetic resonance (NMR) spectroscopy. Wolf and Stille later optimized the reaction by employing catalytic amounts of sulfuric acid, achieving a 78% yield under reflux conditions .

Modern Production Techniques

Contemporary synthesis leverages greener methodologies, such as enzyme-catalyzed esterification using lipases in non-aqueous media. This approach reduces energy consumption and avoids hazardous acids. For example, immobilized Candida antarctica lipase B (CAL-B) has been shown to catalyze the transesterification of vinyl propionate with 1-ethynylcyclohexanol, achieving conversions exceeding 90% at 40°C .

Physicochemical Properties

The compound’s physical properties are critical for its handling and application:

PropertyValueConditions
Density0.99 g/cm³25°C
Boiling Point222.3°C760 mmHg
Flash Point83.2°CClosed cup
Refractive Index1.47220°C
Vapor Pressure0.12 mmHg25°C

These properties indicate that 1-ethynylcyclohexyl propionate is a low-volatility liquid at room temperature, suitable for formulations requiring prolonged exposure to elevated temperatures . The flash point classifies it as a combustible material, necessitating precautions during storage and transport.

Industrial Applications

Hydrosilylation Reaction Inhibition

A pivotal application of 1-ethynylcyclohexyl propionate derivatives is in silicone coatings, where they act as inhibitors for hydrosilylation reactions. In a 2010 patent, 1-ethynyl-1-cyclohexanol (ECH)—a structural analog—was combined with acids (e.g., acetic acid) to delay the platinum-catalyzed crosslinking of silicone polymers . The inhibitor- acid system extends the "bath life" of silicone compositions, preventing premature gelation during storage. Upon heating above 60°C, the acid degrades the inhibitor, enabling rapid curing .

Key performance data from the patent include:

  • Bath Life at 25°C: 8–12 hours (vs. 2 hours without inhibitor) .

  • Crosslinking Onset Temperature: Reduced from 140°C to 90°C with acetic acid .

Polymer Modification

The ethynyl group’s reactivity facilitates its use as a terminal alkyne in polymer functionalization. For instance, it has been grafted onto polyolefins via radical-mediated reactions, introducing crosslinking sites that enhance thermal stability. In polyethylene composites, this modification increased the heat deflection temperature by 15°C .

Research Frontiers

Recent studies explore its potential in:

  • Click Chemistry: As a dienophile in Diels-Alder reactions for drug delivery systems.

  • Photopolymerization: Photoinitiators incorporating the ethynyl group enable UV-curable coatings with reduced shrinkage .

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